molecular formula C8H7BrN2O2 B11753903 (R)-6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

(R)-6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B11753903
M. Wt: 243.06 g/mol
InChI Key: JBMFDEBIJCMLKV-SCSAIBSYSA-N
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Description

®-6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by a bromine atom at the 6th position, a methyl group at the 2nd position, and a pyrido[3,2-b][1,4]oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-bromopyridine with 2-bromoacetophenone in the presence of a base, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The reactions are typically carried out in solvents such as dichloromethane, ethanol, or dimethylformamide under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,2-b][1,4]oxazines, while oxidation reactions can produce N-oxides.

Scientific Research Applications

Chemistry

In chemistry, ®-6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, ®-6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is being investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of new drugs targeting neurological disorders and cancer .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of ®-6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Lacks the ®-configuration, which may affect its biological activity.

    2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Lacks the bromine atom, which can influence its reactivity and applications.

    6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one:

Uniqueness

®-6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to its specific stereochemistry and substitution pattern. The presence of the ®-configuration, bromine atom, and methyl group confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

IUPAC Name

(2R)-6-bromo-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one

InChI

InChI=1S/C8H7BrN2O2/c1-4-8(12)11-7-5(13-4)2-3-6(9)10-7/h2-4H,1H3,(H,10,11,12)/t4-/m1/s1

InChI Key

JBMFDEBIJCMLKV-SCSAIBSYSA-N

Isomeric SMILES

C[C@@H]1C(=O)NC2=C(O1)C=CC(=N2)Br

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=N2)Br

Origin of Product

United States

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